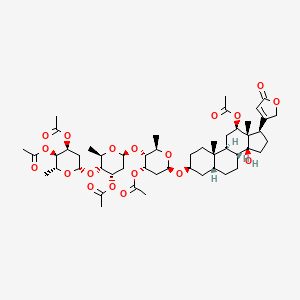

Digoxin O-Tetra-acetate

Description

Contextualizing Cardenolides within Biomedical Research

Cardenolides are a class of naturally occurring steroids, most famously derived from the foxglove plant (Digitalis purpurea and Digitalis lanata). youtube.comnih.gov Historically, they have been used for their cardiotonic properties. mdpi.com The fundamental mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase enzyme, a critical pump in cell membranes. youtube.com This inhibition leads to an increase in intracellular calcium ions in heart muscle cells, resulting in stronger heart contractions. anu.edu.au

Beyond their traditional use in cardiology, research has expanded to investigate other potential therapeutic applications of cardenolides. Notably, there is a growing body of research exploring their efficacy as anticancer agents. youtube.comresearchgate.net The sensitivity of cancer cells to cardenolides has spurred investigations into their use against various cancer cell lines. researchgate.net Furthermore, the immunomodulatory properties of cardiac glycosides are also an area of active research. cornell.edu This broader research context underscores the continued importance of cardenolides in biomedical science and provides a backdrop for the exploration of their derivatives.

Rationale for Extensive Acetylation in Cardiac Glycoside Derivatization

The chemical modification of natural products like digoxin (B3395198) is a common strategy to alter their physicochemical properties and, consequently, their biological activity. Acetylation, the process of introducing an acetyl functional group, is a key method used in the derivatization of cardiac glycosides. nih.gov

The primary rationale for the acetylation of cardiac glycosides is to increase their lipophilicity. The addition of acetyl groups makes the molecule less polar, which can influence its absorption, distribution, and metabolism in biological systems. For instance, a study comparing digoxin with the more lipophilic acetyl-digitoxin showed different effects on ventilation, suggesting that lipophilicity can alter the pharmacological profile of these compounds. nih.gov Increased lipophilicity can potentially enhance the ability of a compound to cross cell membranes, which may be advantageous for reaching intracellular targets.

The process of acetylation can be achieved using reagents like acetic acid. nih.gov While mono-acetylated derivatives such as α-acetyldigoxin and β-acetyldigoxin are more commonly referenced in literature, the concept extends to poly-acetylated forms like Digoxin O-Tetra-acetate. nih.gov The extensive acetylation in this compound would be expected to significantly increase its lipophilicity compared to the parent digoxin molecule.

Overview of Academic Research Trajectories for this compound

Academic research specifically focused on this compound is notably limited. The compound appears primarily in chemical supplier catalogs and as a reference standard, rather than as the subject of extensive, peer-reviewed studies. This suggests that its primary role in the scientific community may be as a tool for analytical chemistry or as an intermediate in the synthesis of other molecules.

For instance, a related compound, Digoxin-4'''-O-tetra-O-acetyl β-D-Glucopyranoside, has been described as an intermediate in the synthesis of a digoxin impurity. This highlights a potential application of tetra-acetylated digoxin derivatives in the study of drug purity and metabolism.

While direct research is scarce, the existence of this compound as a chemical entity is confirmed by its presence in chemical databases, which provide its molecular formula and CAS number. However, discrepancies in the reported molecular formula exist across different sources, indicating a need for definitive characterization.

The limited research on this compound stands in contrast to the more extensive studies on mono-acetylated digoxin derivatives. The focus of research on these related compounds has often been on their pharmacokinetic properties, such as bioavailability. nih.gov The lack of a significant body of literature on this compound suggests that its specific biological activities and potential therapeutic applications remain largely unexplored or have not yielded significant findings to date.

Compound Information

| Compound Name | Other Names |

| Digoxin | Digitalis, Lanoxin |

| This compound | Digoxin, teraacetate |

| α-Acetyldigoxin | alpha-Acetyldigoxin |

| β-Acetyldigoxin | beta-Acetyldigoxin |

| Acetic Acid | |

| Digoxin-4'''-O-tetra-O-acetyl β-D-Glucopyranoside | |

| Acetyl-digitoxin |

Structure

2D Structure

Properties

Molecular Formula |

C51H74O19 |

|---|---|

Molecular Weight |

991.1 g/mol |

IUPAC Name |

[(2R,3R,4S,6R)-3-[(2S,4S,5R,6R)-4-acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C51H74O19/c1-24-46(67-31(8)56)38(63-27(4)52)21-44(61-24)69-48-26(3)62-45(22-40(48)65-29(6)54)70-47-25(2)60-43(20-39(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-37(49)19-41(66-30(7)55)50(10)35(14-16-51(36,50)58)32-17-42(57)59-23-32/h17,24-26,33-41,43-48,58H,11-16,18-23H2,1-10H3/t24-,25-,26-,33-,34+,35-,36-,37+,38+,39+,40+,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+/m1/s1 |

InChI Key |

RSURLHVMZLSPCB-AUTFTWOTSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Digoxin O Tetra Acetate and Analogues

Strategies for O-Acetylation of Digoxin (B3395198)

The introduction of acetyl groups onto the digoxin molecule can be achieved through various synthetic protocols, ranging from traditional chemical methods to more novel chemoenzymatic approaches.

Chemical acetylation is the most direct method for producing acetylated derivatives of digoxin. The preparation of β-acetyldigoxin, a mono-acetylated analogue, is accomplished through the reaction of digoxin with acetic acid. nih.gov To achieve the exhaustive acetylation required for Digoxin O-Tetra-acetate, more forceful and less selective conditions are necessary.

A general approach involves reacting digoxin with an acetylating agent in the presence of a base. The selection of reagents and reaction conditions is critical to drive the esterification to completion across all four hydroxyl sites.

Common Acetylation Reagents and Conditions:

| Reagent | Solvent | Catalyst/Base | Temperature | Notes |

| Acetic Anhydride | Pyridine | Pyridine (serves as solvent and base) | Room Temp. to mild heat | A classic and effective method for acetylating alcohols. Excess reagent and extended reaction times would be employed for tetra-acetylation. |

| Acetyl Chloride | Dichloromethane, Chloroform (B151607) | A non-nucleophilic base (e.g., Triethylamine) | 0°C to Room Temp. | Highly reactive; the reaction is typically rapid and exothermic. |

The process involves dissolving digoxin in a suitable anhydrous solvent and adding the acetylating agent and base. The reaction proceeds until all hydroxyl groups are converted to their corresponding acetate (B1210297) esters. The progress can be monitored using techniques like thin-layer chromatography (TLC).

While chemical synthesis is direct, it can sometimes lack the precision offered by enzymatic methods. Chemoenzymatic strategies, which utilize enzymes to catalyze specific reactions, are increasingly applied to the modification of complex natural products due to their high selectivity and green chemistry advantages. researchgate.net

For the acetylation of digoxin, a potential chemoenzymatic approach would involve the use of a lipase (B570770) or an esterase enzyme in a non-aqueous (organic) solvent. In this environment, the equilibrium of the enzyme's typical hydrolytic function is reversed, favoring ester synthesis or transesterification.

Potential Chemoenzymatic Acetylation:

Enzyme: Lipase (e.g., from Candida antarctica)

Acyl Donor: A simple ester, such as ethyl acetate or vinyl acetate.

Solvent: Anhydrous organic solvent (e.g., Toluene, Hexane).

Principle: The enzyme facilitates the transfer of the acetyl group from the acyl donor to the hydroxyl groups of the digoxin molecule.

Although chemoenzymatic methods are established for modifying other glycosides, specific, optimized protocols for the tetra-acetylation of digoxin are not extensively documented in publicly available research. researchgate.net The development of such a process would need to overcome challenges in solubilizing the polar digoxin molecule in a suitable non-aqueous medium and identifying an enzyme with the appropriate activity and stability.

Total Synthesis Approaches Relevant to this compound Scaffolds

However, research into the synthesis of digoxin analogues provides insight into building the core scaffold. For instance, a scalable, stereoselective de novo synthesis of a C2-fluorinated digoxin analogue has been reported. acs.org The key steps in this synthesis included a Sharpless kinetic resolution and an organocatalytic fluorination, followed by a further 10 steps to complete the molecule. acs.org

A total synthesis relevant to this compound would first need to construct the digoxigenin (B1670575) aglycone, followed by a series of stereocontrolled glycosylation reactions to attach the three digitoxose (B191001) sugar units. The final step would be the tetra-acetylation of the resulting digoxin molecule as described in section 2.1.1. The complexity of this approach makes it primarily of academic interest rather than a practical production method.

Preparation of Precursors and Intermediates for Acetylation

The immediate precursor for the synthesis of this compound is digoxin itself. Digoxin is not synthesized commercially but is isolated from the plant Digitalis lanata. nih.govsciencebusiness.net

The primary cardiac glycoside in the leaves of this plant is Lanatoside (B1674450) C. nih.gov The process to obtain digoxin involves:

Harvesting and Drying: The leaves of Digitalis lanata are harvested, dried, and finely ground.

Enzymatic Hydrolysis: The ground plant material is moistened and subjected to enzymatic action by digilanidase, an endogenous enzyme in the leaves. This enzyme cleaves a glucose molecule from Lanatoside C. nih.gov

Deacetylation: The same process also removes an acetyl group from the C-3 position of the terminal digitoxose sugar, converting the intermediate into digoxin.

Extraction and Purification: The resulting crude mixture of cardioactive compounds is then extracted using solvents. Further purification is carried out using precipitation and chromatography to yield pure digoxin, which typically has a purity of at least 95%. nih.gov

This purified digoxin serves as the direct starting material for the subsequent acetylation reactions to produce this compound.

Purification Techniques for Acetylated Digoxin Derivatives

After the acetylation reaction, the desired this compound must be separated from any partially acetylated byproducts, unreacted digoxin, and excess reagents. This requires robust purification techniques.

A multi-step purification process is often employed, which may involve liquid-liquid extraction, crystallization, and chromatography. A patented method for purifying α-acetyldigoxin involves dissolving the crude mixture in methanol (B129727) and then partitioning it between water and a chlorinated solvent like chloroform or methylene (B1212753) chloride. google.com The acetylated product, being more lipophilic than digoxin, preferentially moves to the organic phase, from which it can be isolated by crystallization. google.com A similar principle would apply to the more nonpolar this compound.

Chromatography is an indispensable tool for the purification and analysis of digoxin and its derivatives.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for identifying optimal solvent systems for column chromatography. For separating digoxin and its less polar derivatives, silica (B1680970) gel plates are commonly used. uni.edu The increased lipophilicity of this compound compared to digoxin would result in a higher Rf value (less retention) on the silica plate.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the final purification and analytical confirmation of purity. nih.govresearchgate.net

Typical HPLC Parameters for Digoxin Derivatives:

| Parameter | Description | Reference |

| Column | Reversed-phase columns, such as RP-18, are typically used. | researchgate.net |

| Mobile Phase | Isocratic or gradient mixtures of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724), methanol). | researchgate.net |

| Detection | UV detection is a common method for these compounds. | nih.gov |

| Application | Used for both preparative purification to isolate the final product and for analytical assessment of its purity. | researchgate.netnih.gov |

By employing these chromatographic techniques, this compound can be isolated with a high degree of purity, which is essential for its characterization and subsequent scientific investigation.

Crystallization and Isolation Procedures

The isolation and purification of this compound, a highly acetylated derivative of digoxin, rely on principles derived from the extensive research on its parent compounds, digoxin and acetyldigoxin. While specific literature detailing the crystallization of the tetra-acetate derivative is limited, the procedures employed for closely related analogues, particularly α-acetyldigoxin, provide a clear and scientifically sound framework. The increased lipophilicity of the tetra-acetate derivative, due to the four acetyl groups, is a key consideration in the selection of solvents and purification techniques.

The general strategy for isolating acetylated cardiac glycosides begins after the initial synthesis or extraction from natural sources, such as the leaves of Digitalis lanata. nih.govnih.gov The crude product, often a mixture of various glycosides, undergoes several purification steps, culminating in crystallization to obtain a compound of high purity. nih.gov

Solvent Partitioning and Extraction

A primary method for separating acetylated glycosides from a mixture is liquid-liquid extraction or distribution, which leverages differences in the solubility of the various components. A German patent outlines a process for obtaining pure α-acetyldigoxin from a mixture that also contains acetyldigitoxin (B1666529) and acetylgitoxin. google.com This method involves dissolving the crude glycoside mixture in methanol and then distributing it in a biphasic system of water and a chlorinated solvent like chloroform or methylene chloride. google.com

Due to its lipophilic nature, the acetyldigoxin preferentially partitions into the organic (chloroform) phase. google.com This principle would apply even more effectively to this compound, as its four acetyl groups would significantly enhance its affinity for the nonpolar organic solvent over the aqueous phase. The process effectively removes more polar impurities, which remain in the aqueous-methanolic phase. google.com

Crystallization

Following the partitioning step, crystallization is induced from the organic phase. For α-acetyldigoxin, simply allowing the chloroform phase to stand for a short time is sufficient for the compound to crystallize out. google.com The resulting crystals are then separated from the supernatant by filtration. google.com

To achieve a higher degree of purity, this crystallization process can be repeated. google.com The collected crystals are re-dissolved and subjected to the same partitioning and crystallization procedure a second time. This iterative process is highly effective at removing residual impurities, yielding a final product in a practically pure state. google.com While this specific method is documented for α-acetyldigoxin, it represents a standard and effective technique for the crystallization of steroid derivatives and would be directly applicable to this compound.

Chromatographic Purification

In addition to solvent partitioning and crystallization, chromatographic techniques are essential for both the purification and analysis of cardiac glycosides and their derivatives. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a critical tool for monitoring the purity of fractions obtained during isolation and for the final quantitative analysis of the purified compound. scirp.org For complex mixtures, column chromatography is often employed as a preliminary purification step before the final crystallization. nih.gov The stationary and mobile phases are selected based on the polarity of the target compound. For the highly lipophilic this compound, a reversed-phase column might be utilized, where a nonpolar stationary phase is used with a more polar mobile phase.

Advanced Extraction Techniques

Modern extraction methods have also been applied to the initial recovery of acetylated glycosides from plant material. Near-supercritical fluid extraction using methanol-modified carbon dioxide has been shown to be an effective method for extracting both digoxin and acetyldigoxin from the leaves of Digitalis lanata. nih.govacs.org This technique offers a highly efficient and clean alternative to traditional solvent extraction, providing a crude extract that can then be further purified by the crystallization and isolation procedures described above.

Research Findings on Purification Yields

The following table presents data from a patented process for the purification of α-acetyldigoxin, a mono-acetylated analogue of this compound. The data illustrates the effectiveness of the crystallization procedure in isolating the target compound from a crude mixture.

| Starting Material | Initial Purity of α-Acetyldigoxin | Solvent System | Final Yield | Purity of Final Product | Reference |

|---|---|---|---|---|---|

| 5 g of mixed glycosides (Acetyldigitoxin, Acetylgitoxin, Acetyldigoxin) | ~60% | Methanol / Water / Chloroform | ~3 g | Not specified, crystalline form | google.com |

| 5 g of mixed glycosides | Not specified | Methanol / Water / Methylene Chloride | 1 g | Practically pure | google.com |

Advanced Spectroscopic and Chromatographic Characterization of Digoxin O Tetra Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For Digoxin (B3395198) O-Tetra-acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon resonances and to establish the compound's conformation and the stereochemistry of the acetylation sites.

Assignment of Proton and Carbon Resonances

The ¹H NMR spectrum of Digoxin O-Tetra-acetate would be expected to be complex, with numerous overlapping signals, particularly in the sugar region (approximately 3.0-5.5 ppm) and the steroid backbone region (approximately 0.8-2.5 ppm). The four acetyl groups would introduce four sharp singlet signals in the upfield region (approximately 1.9-2.2 ppm), each integrating to three protons. The anomeric protons of the three digitoxose (B191001) sugar units would appear as distinct doublets, with their chemical shifts and coupling constants providing initial information about their configuration.

The ¹³C NMR spectrum would similarly show a large number of signals corresponding to the 49 carbon atoms in the molecule. The carbonyl carbons of the four acetate (B1210297) groups would resonate in the downfield region (around 170 ppm), while the methyl carbons of the acetyl groups would appear upfield (around 21 ppm). The remaining signals would correspond to the steroid nucleus and the sugar moieties.

To definitively assign all resonances, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |

| Steroid CH₃ (C18, C19) | 0.8 - 1.2 | 15 - 25 |

| Steroid CH₂, CH | 1.0 - 2.5 | 20 - 60 |

| Sugar CH₃ | 1.1 - 1.4 | 17 - 19 |

| Acetyl CH₃ | 1.9 - 2.2 | 20 - 22 |

| Sugar CH, CH₂ | 3.0 - 5.5 | 60 - 85 |

| Anomeric CH | 4.5 - 5.5 | 95 - 105 |

| Steroid Quaternary C | - | 35 - 50 |

| Lactone C=C | 5.8 - 6.0 | 115 - 175 |

| Acetyl C=O | - | 169 - 172 |

| Lactone C=O | - | 175 - 178 |

Note: These are predicted ranges based on the analysis of Digoxin and other acetylated glycosides. Actual experimental values may vary.

Conformational Analysis via NOESY and Coupling Constants

The three-dimensional structure of this compound in solution can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and by analyzing the magnitudes of scalar coupling constants (J-values).

A 2D NOESY experiment would reveal through-space correlations between protons that are in close proximity, providing crucial information about the conformation of the steroid backbone, the orientation of the sugar rings, and the glycosidic linkages. For instance, NOE cross-peaks between protons of adjacent sugar residues would confirm the sequence of the trisaccharide chain. NOEs between the anomeric protons and protons on the aglycone would define the conformation around the glycosidic bonds.

The vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum are governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled protons. By measuring these coupling constants, particularly within the sugar rings, the chair or boat conformation of each digitoxose unit can be determined.

Stereochemical Determination of Acetylation Sites

Digoxin possesses four secondary hydroxyl groups on its sugar moieties that are susceptible to acetylation. While the prompt specifies "this compound", implying full acetylation, NMR spectroscopy can be used to confirm the location of these acetyl groups.

The downfield shift of a proton attached to a carbon bearing a newly acetylated hydroxyl group is a key indicator of the acetylation site. In the ¹H NMR spectrum, the proton on the carbon with the acetylated hydroxyl group (H-C-OAc) will resonate at a significantly lower field (by approximately 1-2 ppm) compared to the corresponding proton in the non-acetylated Digoxin (H-C-OH).

Furthermore, long-range HMBC correlations between the carbonyl carbon of an acetyl group and the proton attached to the carbon bearing that acetyl group can provide unambiguous confirmation of the acetylation site. For each of the four sugar hydroxyls, a correlation between the acetyl carbonyl carbon and the corresponding H-C-O proton would be expected.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for determining the precise molecular weight of this compound and, consequently, its elemental composition. The theoretical exact mass of this compound (C₄₉H₇₂O₁₈) can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that is within a few parts per million (ppm) of the theoretical value, thus confirming the molecular formula. The formation of adducts, such as with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), is common for this class of compounds in ESI-MS.

Interactive Data Table: Theoretical Mass Data for this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Adducts (m/z) |

| This compound | C₄₉H₇₂O₁₈ | 948.4720 | [M+H]⁺: 949.4798, [M+Na]⁺: 971.4618, [M+NH₄]⁺: 966.5064 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. For this compound, the fragmentation pattern would be characterized by the sequential loss of the acetylated sugar units and fragmentations within the steroid aglycone.

The fragmentation of the glycosidic bonds is a dominant pathway for cardiac glycosides. In the MS/MS spectrum of the [M+H]⁺ ion of this compound, one would expect to observe fragment ions corresponding to the loss of one, two, and finally all three acetylated digitoxose units. Each loss of an acetylated digitoxose (C₈H₁₂O₄, mass = 172.0736 Da) and an acetic acid molecule (C₂H₄O₂, mass = 60.0211 Da) from the sugar moieties would result in characteristic neutral losses.

Fragmentation of the steroid aglycone typically involves the sequential loss of water molecules from the hydroxyl groups. The fragmentation pattern of the aglycone portion of this compound would be similar to that of Digoxin itself, with characteristic losses of water.

A study on the fragmentation of β-acetyldigoxin showed characteristic peaks corresponding to the loss of the terminal β-acetyldigitoxose moiety and a dehydrated product of this sugar. amazonaws.com A similar pattern would be anticipated for the fully acetylated derivative. The fragmentation of the ammonium adduct of Digoxin has been shown to produce a strong product ion at m/z 651, corresponding to the loss of a digitoxose unit. nih.govnih.gov

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Interpretation |

| 949.48 | C₈H₁₂O₅ (204.06) | 745.42 | Loss of terminal acetylated digitoxose |

| 745.42 | C₈H₁₂O₅ (204.06) | 541.36 | Loss of second acetylated digitoxose |

| 541.36 | C₈H₁₂O₅ (204.06) | 337.30 | Acetylated digoxigenin (B1670575) aglycone |

| 337.30 | H₂O (18.01) | 319.29 | Loss of water from aglycone |

| 319.29 | H₂O (18.01) | 301.28 | Loss of second water from aglycone |

Note: These are predicted fragmentation patterns based on the known fragmentation of Digoxin and its acetylated derivatives. Actual experimental fragmentation may vary depending on the instrument and conditions used.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) in Cardenolide Characterization

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been effectively utilized for the structural investigation of cardenolide-type cardiac glycosides. nih.gov In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orgcreative-proteomics.com This process desorbs and ionizes the analyte molecules, primarily forming intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with relatively low fragmentation. wikipedia.org This makes FAB-MS particularly suitable for determining the molecular weight of thermally labile and non-volatile compounds like cardenolides. creative-proteomics.com

The combination of both positive and negative ion FAB-MS provides comprehensive structural information. nih.gov In positive ion mode, the addition of salts like sodium chloride can enhance the detection of molecular cluster ions. nih.gov In negative ion mode, prominent [M-H]⁻ ions are often observed, which can be crucial for confirming molecular weight. nih.gov Furthermore, the fragmentation patterns, though minimal, can reveal the sequence of the glycosidic linkage and provide structural details of both the aglycone and the sugar moieties. nih.gov For this compound, FAB-MS would be expected to yield a clear molecular ion, confirming the addition of four acetate groups to the digoxin molecule. The fragmentation would likely involve the sequential loss of these acetate groups and the digitoxose sugar units.

Table 1: Illustrative FAB-MS Data for this compound

| Ion Type | Expected m/z | Interpretation |

| [M+H]⁺ | 949.5 | Protonated molecular ion of this compound (C₄₉H₇₂O₁₈) |

| [M-H]⁻ | 947.5 | Deprotonated molecular ion |

| Fragment Ions | Various | Sequential loss of acetyl groups (CH₃CO), acetic acid (CH₃COOH), and digitoxose sugars |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques are indispensable for determining the absolute configuration of complex chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) is a powerful method for assigning the absolute configuration of chiral natural products. nih.gov It measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.

For complex molecules, the absolute configuration is often determined by comparing the experimental ECD spectrum with a theoretical spectrum calculated using time-dependent density functional theory (TDDFT). nih.govrsc.org This computational approach involves performing a conformational analysis to identify the most stable conformers of the molecule, followed by calculating the ECD spectrum for each conformer. nih.gov The calculated spectra are then Boltzmann-averaged to produce a final theoretical spectrum that can be compared with the experimental one. rsc.org A good match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration. nih.gov In cardenolides like this compound, the lactone ring and the steroid nucleus contain chromophores that give rise to characteristic Cotton effects in the ECD spectrum, which are crucial for stereochemical assignment. rsc.org

Optical Rotatory Dispersion (ORD) is another chiroptical technique used for structural characterization. biologic.net It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.inwikipedia.org ORD and ECD are closely related phenomena and their spectra can be interconverted through the Kronig-Kramers transforms. biologic.net

An ORD spectrum displays a phenomenon known as the Cotton effect in the vicinity of an absorption band of a chiral chromophore. kud.ac.in The sign and shape of this Cotton effect are directly related to the stereochemistry of the molecule. slideshare.net Historically, ORD has been widely used to determine the absolute configuration of steroids and other natural products. kud.ac.innih.gov For this compound, the unsaturated lactone ring and any other chromophores within the steroid core would be expected to produce characteristic ORD curves, which, when analyzed, can confirm the molecule's absolute configuration. nih.gov

Table 2: Comparison of Chiroptical Spectroscopy Techniques

| Technique | Principle | Primary Application for this compound |

| ECD | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration by comparing experimental spectra with TDDFT calculated spectra. |

| ORD | Variation of optical rotation with the wavelength of light. | Structural elucidation and confirmation of absolute configuration via analysis of the Cotton effect. |

Chromatographic Methodologies for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for separating this compound from its parent compound, isomers, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of digoxin and its related compounds. nih.gov Methods typically employ a reverse-phase column, such as an octadecylsilane (B103800) (C18) column, for separation. nih.govnih.gov The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ubc.caresearchgate.net Detection is usually performed using a UV detector set at a wavelength around 220 nm, where the α,β-unsaturated lactone ring of the cardenolide structure absorbs. nih.govnih.gov

Developing an HPLC method for this compound would involve optimizing the mobile phase composition and gradient to achieve adequate separation from digoxin, partially acetylated intermediates, and potential degradation products. ubc.ca The method's selectivity, linearity, accuracy, and precision would be validated to ensure its suitability for quantitative purity assessment. researchgate.net Isocratic HPLC systems have been shown to be effective for the quantitative analysis of digoxin dosage forms and for separating it from closely related steroids. ubc.ca

Table 3: Typical HPLC Method Parameters for Cardenolide Analysis

| Parameter | Specification | Purpose |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Water-Acetonitrile Gradient | Elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Detection | UV at 220 nm | Quantitation based on the absorbance of the lactone chromophore. |

| Column Temp. | 20-35 °C | Ensures reproducible retention times. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers significant advantages over traditional HPLC, providing much faster analysis times and greater resolution due to the use of sub-2 µm particle columns. nih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally sensitive and specific tool for both identification and quantification. researchgate.net

This technique is ideal for analyzing complex mixtures and detecting trace-level impurities. nih.govbiorxiv.org For this compound, a UPLC-MS/MS method would provide not only a precise measurement of its purity but also structural confirmation of the analyte and any related substances. escholarship.org The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented to produce specific product ions. sigmaaldrich.com This process is highly specific and allows for accurate quantification even in complex biological matrices. nih.govsigmaaldrich.com The fragmentation patterns are also invaluable for distinguishing between isomers. researchgate.net

Table 4: Illustrative UPLC-MS/MS Parameters for Digoxin and its Derivative

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| Digoxin | 798.5 ([M+NH₄]⁺) | 651.5 | MRM (Quantification) |

| Digoxin | 798.5 ([M+NH₄]⁺) | 781.5 | MRM (Confirmation) |

| This compound | 966.5 ([M+NH₄]⁺) | Inferred | MRM (Quantification) |

| Note: The precursor and product ions for this compound are inferred based on the structure and common fragmentation patterns of acetylated glycosides. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. By probing the vibrational modes of molecules, both Infrared (IR) and Raman spectroscopy offer a unique molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups based on the absorption bands at characteristic frequencies.

For this compound, the IR spectrum is expected to show significant differences compared to its parent compound, digoxin. The primary changes would be:

Disappearance of O-H Stretching: The broad absorption band typically observed in the 3500-3200 cm⁻¹ region for the hydroxyl (-OH) groups of the sugar moieties in digoxin would be absent in the spectrum of this compound.

Appearance of Strong Carbonyl (C=O) Stretching: Strong absorption bands are anticipated in the region of 1750-1735 cm⁻¹ corresponding to the C=O stretching vibrations of the four newly introduced acetate groups.

Appearance of C-O Stretching: New bands associated with the C-O stretching of the acetate groups would likely appear in the 1250-1000 cm⁻¹ region.

A hypothetical data table for the expected major IR absorption bands is presented below. It is crucial to note that these are predicted ranges and require experimental verification.

| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Predicted Vibrational Assignment |

| ~2950-2850 | Medium to Strong | C-H stretching (alkane) |

| ~1745 | Strong | C=O stretching (ester/acetate) |

| ~1770 | Medium | C=O stretching (lactone) |

| ~1620 | Medium | C=C stretching (lactone) |

| ~1450 | Medium | C-H bending |

| ~1370 | Medium | C-H bending (gem-dimethyl) |

| ~1240 | Strong | C-O stretching (acetate) |

| ~1050 | Strong | C-O stretching (ether and glycosidic linkages) |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopic technique that measures the inelastic scattering of monochromatic light. It provides information on molecular vibrations, similar to IR spectroscopy, but with different selection rules. This often allows for the observation of non-polar bonds and symmetric vibrations that are weak or absent in IR spectra.

A Raman spectroscopic analysis of this compound would be valuable for confirming the structural modifications and providing a more complete vibrational profile. Key features expected in the Raman spectrum would include:

Characteristic Acetate Group Vibrations: The C=O and C-O stretching modes of the acetate groups would also be observable in the Raman spectrum, although their intensities might differ from the IR spectrum.

Skeletal Vibrations: The complex steroid and sugar ring systems would give rise to a series of characteristic skeletal vibrations, providing a detailed fingerprint of the molecule.

Without experimental data, a specific data table for Raman shifts cannot be accurately compiled. The table below is a placeholder to illustrate the type of information that would be presented.

| Predicted Raman Shift (cm⁻¹) | Predicted Intensity | Predicted Vibrational Assignment |

| ~2950-2850 | Strong | C-H stretching |

| ~1745 | Weak to Medium | C=O stretching (ester/acetate) |

| ~1770 | Weak to Medium | C=O stretching (lactone) |

| ~1620 | Strong | C=C stretching (lactone) |

| ~1450 | Medium | C-H bending |

| ~1240 | Medium | C-O stretching (acetate) |

| ~800-600 | Medium | Ring breathing and other skeletal deformations |

Further research is required to obtain and analyze the experimental vibrational spectra of this compound to provide a definitive and scientifically accurate characterization.

Enzymatic Biotransformation and Hydrolysis Kinetics of Acetylated Digoxin Derivatives

The enzymatic removal of acetyl groups from Digoxin (B3395198) O-Tetra-acetate is a key step in its biotransformation. This process is primarily mediated by esterases, which catalyze the hydrolysis of the ester bonds.

Identification of Relevant Esterases (e.g., Carboxylesterases)

The deacetylation of acetylated drug compounds is largely carried out by carboxylesterases (CES), a family of serine hydrolases. In humans, two major carboxylesterases, hCE1 and hCE2, are pivotal in drug metabolism. nih.gov These enzymes are predominantly found in the liver, with hCE1 levels being significantly higher than hCE2. nih.gov Conversely, the intestine expresses high levels of hCE2. nih.gov

The substrate specificity of these enzymes is a determining factor in the metabolic pathway of acetylated compounds. Generally, hCE1 is more efficient at hydrolyzing esters with small alcohol moieties and large acyl groups. mdpi.com In contrast, hCE2 shows a preference for substrates with large alcohol components and small acyl groups, such as an acetyl group. nih.govmdpi.com Given that Digoxin O-Tetra-acetate possesses a large steroidal alcohol backbone and four small acetyl groups, it is plausible that hCE2 would be the primary enzyme responsible for its deacetylation. This is further supported by the observation that prasugrel, a prodrug with a large alcohol group and a small acetyl group, is a known substrate for hCE2. nih.gov

Enzyme Kinetics of Acetate (B1210297) Ester Hydrolysis

The enzymatic hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol. nih.gov For this compound, this would involve the stepwise removal of the four acetyl groups, yielding acetic acid and progressively deacetylated digoxin derivatives, ultimately leading to the formation of digoxin.

Kinetic analyses of other acetylated compounds by carboxylesterases have demonstrated typical Michaelis-Menten kinetics. nih.gov The kinetic parameters, Km (Michaelis constant) and kcat (catalytic rate constant), are crucial for understanding the efficiency of the enzymatic reaction. For instance, studies on the hydrolysis of N-acetylated chitobioside derivatives by chitinases revealed that the removal of an N-acetyl group significantly impacts both Km and kcat values, indicating the importance of the acetyl group for substrate recognition and turnover. nih.gov

Factors Influencing Enzymatic Cleavage (e.g., pH, Temperature)

The rate of enzymatic deacetylation is influenced by several factors, including pH and temperature. The activation of prodrugs, a process analogous to the deacetylation of this compound, is known to be dependent on these environmental conditions. numberanalytics.com

Enzymatic reactions have an optimal pH and temperature range at which their activity is maximal. Deviations from these optimal conditions can lead to a decrease in the rate of hydrolysis. The chemical stability of the prodrug itself, which is also pH and temperature-dependent, can affect its activation rate. numberanalytics.com For instance, the enzymatic activation of some prodrugs is designed to occur at specific physiological pH values to ensure site-specific drug release. mdpi.com

Acid-Catalyzed Hydrolysis Studies of Acetylated Digoxin

In addition to enzymatic biotransformation, this compound is susceptible to hydrolysis under acidic conditions. This process involves the cleavage of both the acetyl ester linkages and the glycosidic bonds of the sugar moieties.

Identification of Hydrolysis Products (e.g., Digoxigenin (B1670575), Digitoxose (B191001), Acetic Acid)

The acid-catalyzed hydrolysis of digoxin and its derivatives results in the stepwise cleavage of the sugar residues and any acyl groups. For this compound, the initial products of hydrolysis would be acetic acid and partially deacetylated digoxin derivatives. Further hydrolysis would lead to the complete removal of all four acetyl groups to yield digoxin.

The subsequent acid hydrolysis of digoxin itself is well-characterized. It proceeds through the sequential loss of the three digitoxose sugar units, forming digoxigenin bisdigitoxoside, digoxigenin monodigitoxoside, and finally, the aglycone, digoxigenin. nih.govnih.govnih.gov Therefore, the complete acid hydrolysis of this compound would be expected to yield digoxigenin, digitoxose, and acetic acid.

Reaction Kinetics and Mechanism of Acidic Cleavage

The rate of acid-catalyzed hydrolysis of digoxin is directly proportional to the hydrogen-ion activity. nih.gov Studies have shown that the hydrolysis is minimal at pH 3 but increases significantly as the acidity increases. nih.gov At a pH of 1-2 and a temperature of 37°C, over 70% of digoxin can be hydrolyzed within 30 minutes, and this increases to over 96% after 90 minutes. nih.gov

The mechanism of acidic cleavage of ethers, which is analogous to the cleavage of the glycosidic bonds in digoxin, involves the protonation of the ether oxygen, making it a good leaving group. libretexts.orgkhanacademy.org This is followed by a nucleophilic attack, which can proceed via an SN1 or SN2 mechanism depending on the structure of the ether. libretexts.org For the acetyl ester bonds, acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Kinetic studies on the acid hydrolysis of other acetylated natural products, such as O-acetylated N-acetylneuraminic acid, have shown that the presence of acetyl groups can significantly affect the rate of hydrolysis. The first-order rate constant for the hydrolysis of the non-acetylated form was found to be 56-fold greater than that of the tetra-O-acetylated derivative, indicating that the acetyl groups can sterically hinder the approach of the hydronium ion to the glycosidic linkage. nih.gov

Metabolic Fate of Acetylated Digoxin in Preclinical In Vitro Systems

Extensive literature searches did not yield specific data on the metabolic fate of This compound in preclinical in vitro systems. The following sections, therefore, outline the general metabolic pathways observed for closely related acetylated digoxin derivatives, which can provide a scientifically inferred metabolic profile for this compound. It is critical to note that while these pathways are likely, they have not been experimentally confirmed for this compound itself.

Studies in Isolated Hepatocytes (e.g., Rat, Human)

Specific studies on the metabolism of this compound using isolated rat or human hepatocytes are not available in the current scientific literature. However, research on other acetylated cardiac glycosides, such as acetyldigoxin, indicates that the primary metabolic transformation in the liver is hydrolysis. patsnap.com It is hypothesized that upon entering hepatocytes, this compound would undergo rapid deacetylation, a process likely catalyzed by hepatic esterases, to yield digoxin.

In studies with the parent compound, digoxin, human hepatocytes have shown limited metabolism by cytochrome P450 enzymes. nih.gov Instead, the more polar metabolites of digoxin, such as digoxigenin and its monodigitoxoside, are substrates for conjugation reactions, primarily glucuronidation. nih.gov Therefore, it can be postulated that any this compound that is hydrolyzed to digoxin within hepatocytes would then be subject to these same conjugation pathways.

Microsomal Incubation Assays

There is no specific information available from microsomal incubation assays performed with this compound. For the parent compound, digoxin, studies with human liver microsomes have demonstrated that it is not significantly metabolized by the cytochrome P450 system. nih.gov This suggests that the acetylated form, this compound, would also be a poor substrate for CYP-mediated oxidation.

In rat liver microsomes, digoxin metabolism to its deglycosylated metabolites is partially mediated by the CYP3A subfamily. However, even in rats, the initial hydrolysis of acetyl groups from a compound like this compound would likely precede any CYP-mediated reactions on the core digoxin structure. The primary metabolic activity observed in microsomal incubations would be the deacetylation by microsomal esterases.

Investigation of Non-Cytochrome P450 Metabolic Pathways

The metabolism of this compound is expected to be dominated by non-cytochrome P450 pathways, specifically hydrolysis by esterases. The acetyl groups of acetylated digoxin derivatives are known to be labile and are readily cleaved by esterases present in the liver and other tissues. patsnap.com This hydrolysis is a crucial activation step, as the pharmacological activity resides in the resulting digoxin molecule.

The biotransformation of lanatoside (B1674450) C, a related cardiac glycoside that contains an acetylated sugar moiety, provides a model for this process. Lanatoside C is first converted to acetyldigoxin through deglycosylation, and subsequently, the acetyl group is removed to form digoxin. taylorandfrancis.com This deacetylation is an enzymatic process.

Given that this compound possesses four acetyl groups, it is anticipated to be a substrate for various carboxylesterases. The kinetics of this hydrolysis would determine the rate of formation of digoxin. Following deacetylation, the resulting digoxin and its deglycosylated metabolites can undergo further phase II conjugation reactions, such as glucuronidation, which is a non-cytochrome P450 pathway. nih.govnih.govdrugbank.com

Data Tables

As no specific experimental data for this compound is available, a representative data table illustrating the expected metabolic transformations based on related compounds is provided below for conceptual understanding.

Table 1: Postulated Metabolic Pathway of this compound in Hepatocytes

| Substrate | Primary Metabolic Reaction | Key Enzyme Family | Resulting Metabolite(s) |

| This compound | Deacetylation | Esterases | Digoxin, Partially deacetylated intermediates |

| Digoxin (from hydrolysis) | Deglycosylation | Hydrolases | Digoxigenin bisdigitoxoside, Digoxigenin monodigitoxoside, Digoxigenin |

| Digoxigenin monodigitoxoside, Digoxigenin | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

Prodrug Design Principles Applied to Digoxin O Tetra Acetate

Rationale for Acetylation as a Prodrug Strategy for Digoxin (B3395198)

Digoxin, a cardiac glycoside, has a well-established therapeutic role but also possesses pharmacokinetic limitations, including variable absorption. drugbank.comnih.gov Acetylation, the process of introducing acetyl groups, represents a classic carrier-linked prodrug strategy to modify its properties. Digoxin O-Tetra-acetate is a prodrug where the hydroxyl groups on the digitoxose (B191001) sugar moieties of digoxin are converted to acetate (B1210297) esters.

Absorption : Digoxin's oral bioavailability is approximately 70-80%. drugbank.comnih.gov This absorption can be incomplete and influenced by factors in the gastrointestinal tract. drugbank.com By increasing lipophilicity, acetylation can potentially enhance the passive diffusion of the molecule across the gut wall, leading to more complete and reliable absorption. Pharmacokinetic studies on a related compound, fluoro-alpha-acetyl-digoxin, showed an absorption rate of 91% in humans. nih.gov

Distribution : Digoxin has a large volume of distribution, indicating extensive uptake into tissues, particularly skeletal and cardiac muscle. nih.govunil.ch Increasing the lipophilicity through acetylation could further alter this distribution profile, potentially leading to different concentrations in various tissues.

Metabolism and Elimination : The acetyl groups of the prodrug are designed to be cleaved by esterase enzymes present in the body to release active digoxin. The parent drug, digoxin, is primarily eliminated unchanged by the kidneys. nih.govunil.ch The prodrug approach aims to deliver the active drug more efficiently before its eventual elimination.

The following table provides a theoretical comparison of the pharmacokinetic properties of digoxin and its tetra-acetate prodrug.

| Pharmacokinetic Parameter | Digoxin (Known Values) | This compound (Theoretical Effect) | Rationale for Change |

| Lipophilicity | Moderate | Increased | Masking of polar hydroxyl groups by non-polar acetyl groups. |

| Oral Bioavailability | ~70-80% drugbank.comnih.gov | Potentially Increased (>90%) | Enhanced passive diffusion across gastrointestinal membranes due to higher lipophilicity. nih.gov |

| Volume of Distribution (Vd) | Large (approx. 475–500 L) nih.gov | Potentially Altered | Changes in lipophilicity can affect tissue penetration and binding. |

| Protein Binding | 20-30% nih.govunil.ch | Potentially Altered | Changes in molecular structure and lipophilicity can affect binding affinity to plasma proteins like albumin. |

| Bioactivation | N/A (Administered as active drug) | Required (Hydrolysis) | The prodrug must be converted to active digoxin via enzymatic cleavage of ester bonds. ijpsonline.com |

This table is based on theoretical principles of prodrug design and data from related compounds; it does not represent empirically measured values for this compound unless cited.

While acetylation is primarily a strategy to enhance absorption, the resulting change in physicochemical properties could theoretically influence drug distribution in a way that resembles passive targeting. The Na+/K+-ATPase, the pharmacological target of digoxin, is present on the plasma membranes of many cell types. elsevierpure.com By increasing the lipophilicity of digoxin, the tetra-acetate prodrug may more readily cross cell membranes, potentially leading to higher intracellular concentrations in tissues rich in esterase enzymes that can facilitate its bioactivation.

However, this is not a targeted delivery strategy in the active sense, where a ligand is used to direct a drug to a specific receptor. Instead, it relies on exploiting the natural distribution and enzymatic landscape of the body. For instance, if a target tissue has particularly high esterase activity, it could theoretically convert the prodrug to the active form more rapidly, "trapping" the drug at that site. nih.gov The heart is one of the target organs for digoxin, and strategies to improve the cardiac-specific uptake of therapeutic agents are an area of active research. nih.gov

Design Considerations for Controlled Release and Bioactivation

The effectiveness of a carrier-linked prodrug like this compound hinges on its efficient bioactivation at the desired site and time. The design must ensure that the prodrug is stable enough to reach its target but labile enough to release the active drug.

The key to the controlled release and bioactivation of this compound lies in the cleavage of its ester bonds. This conversion is typically mediated by ubiquitous esterase enzymes found in the blood, liver, and other tissues. philadelphia.edu.jo The rate of this hydrolysis is a critical factor. If hydrolysis is too rapid, the prodrug may convert to digoxin in the gastrointestinal tract or bloodstream before it can be fully absorbed and distributed, negating the benefits of the prodrug design. If it is too slow, the concentration of active digoxin may not reach therapeutic levels.

Design considerations to modulate this release include:

Steric Hindrance : The molecular environment around the ester linkage can influence the ability of esterase enzymes to access and cleave the bond. The specific positioning of the four acetate groups on the digoxin molecule can create varying degrees of steric hindrance, which could theoretically be engineered to control the rate of sequential or simultaneous hydrolysis. researchgate.net

Enzyme Specificity : Different types of esterases are present in different tissues. While a detailed mapping for this specific prodrug is not available, the design could theoretically be refined to be more susceptible to cleavage by esterases that are more prevalent in target tissues, although this is a complex undertaking. An efficient prodrug must be stable in general circulation but show an optimal conversion rate at the desired site. nih.gov

Ultimately, the design of this compound as a prodrug is a strategic effort to enhance the delivery of digoxin by modifying its lipophilicity, with the rate of its bioactivation being a crucial element for its therapeutic success.

Comparative Analysis of Acetylated Prodrugs with Other Digoxin Derivatives

The clinical utility of digoxin, a potent cardiac glycoside extracted from the foxglove plant, Digitalis lanata, has been established for centuries in the management of heart failure and atrial fibrillation. nih.govnih.gov Its mechanism of action involves the inhibition of the sodium-potassium ATPase pump in cardiac cells, leading to an increase in intracellular calcium and, consequently, enhanced myocardial contractility. patsnap.comyoutube.com However, digoxin exhibits a narrow therapeutic index and its oral bioavailability can be inconsistent, ranging from 70% to 80% for tablets. unil.chnih.gov These factors have spurred the development of various derivatives, including acetylated prodrugs like this compound, with the primary goal of improving its pharmacokinetic profile.

While specific research data on the physicochemical properties and pharmacokinetic parameters of this compound are not extensively available in publicly accessible literature, we can infer its expected characteristics based on the well-documented properties of other acetylated cardiac glycosides. For instance, acetyldigitoxin (B1666529), an acetyl derivative of digitoxin (B75463) (a closely related cardiac glycoside), has been a subject of clinical and pharmacological studies. wikipedia.orgnih.gov

To illustrate the intended impact of acetylation, the following table presents a comparative overview of the physicochemical properties of digoxin and the anticipated properties of its tetra-acetylated prodrug.

Table 1: Comparative Physicochemical Properties of Digoxin and this compound

| Property | Digoxin | This compound (Predicted) |

| Molecular Formula | C41H64O14 nih.gov | C49H72O18 |

| Molecular Weight ( g/mol ) | 780.94 nih.gov | 949.09 |

| Aqueous Solubility | Practically insoluble in water nih.gov | Expected to be lower than digoxin |

| Lipophilicity (LogP) | 1.26 (estimated) | Expected to be significantly higher |

| Polar Surface Area (Ų) | 229.4 | Expected to be lower |

Note: The properties for this compound are predicted based on the chemical modification and principles of prodrug design, as specific experimental data is not widely available.

The expected increase in lipophilicity and corresponding decrease in aqueous solubility for this compound are central to its design as a prodrug. This modification aims to enhance its permeation through the lipid bilayers of intestinal epithelial cells, thereby potentially leading to more complete and less variable absorption compared to the parent drug.

A comparative analysis with other digoxin derivatives, such as medigoxin (a methyl-derivative), further highlights the impact of chemical modification on pharmacokinetic behavior. Studies have shown that medigoxin is more rapidly and completely absorbed than digoxin, demonstrating that even subtle structural changes can significantly alter the bioavailability of the glycoside.

The following table provides a comparative summary of key pharmacokinetic parameters of digoxin and what might be anticipated for an acetylated prodrug like this compound, based on the behavior of other improved derivatives.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Digoxin | This compound (Anticipated) |

| Oral Bioavailability | ~70-80% (tablets) unil.chnih.gov | Potentially >80% |

| Time to Peak Concentration (Tmax) | 1-3 hours drugbank.com | Potentially shorter or similar |

| Plasma Protein Binding | 20-30% unil.chnih.gov | May be altered due to increased lipophilicity |

| Elimination Half-life | 36-48 hours nih.gov | Dependent on the rate of in-vivo hydrolysis to digoxin |

Note: The parameters for this compound are anticipated based on the goals of prodrug design and data from other digoxin derivatives. Specific clinical data for this compound is not available in the reviewed literature.

Mechanistic Biochemical Interactions and Cellular Biological Activity of Digoxin O Tetra Acetate in Preclinical Models

Interaction with Na+/K+-ATPase Isoforms

The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein complex responsible for actively transporting sodium (Na+) and potassium (K+) ions across the cell membrane. It is composed of α and β subunits, with the α subunit containing the binding site for cardiac glycosides. In humans, there are four known isoforms of the α subunit (α1, α2, α3, and α4), which exhibit tissue-specific distribution and varying affinities for cardiac glycosides nih.gov. The α1 isoform is ubiquitously expressed, while α2 is predominant in muscle tissues (cardiac, skeletal, and smooth), and α3 is primarily found in nervous tissue nih.gov.

As a derivative of digoxin (B3395198), Digoxin O-Tetra-acetate is presumed to exert its effects through the inhibition of this enzyme. However, specific preclinical data detailing its interaction profile with different Na+/K+-ATPase isoforms are not available in the public domain. The following sections outline the expected interactions based on the known pharmacology of its parent compound, digoxin.

Binding Affinity Studies with Recombinant ATPase Subunits (e.g., α1, α2, α3)

Detailed studies quantifying the binding affinity (e.g., dissociation constant, KD) of this compound to individual recombinant α1, α2, and α3 subunits of Na+/K+-ATPase have not been identified in published literature.

For the parent compound, digoxin, studies have shown that it exhibits isoform-specific affinities, which can be influenced by factors such as the presence of potassium ions (K+) mdpi.com. For instance, in the presence of K+, digoxin has demonstrated a higher affinity for the α2 and α3 isoforms compared to the α1 isoform mdpi.com. It is hypothesized that the tetra-acetate modification on the digoxin molecule could alter its binding kinetics and isoform selectivity, but without direct experimental evidence, this remains speculative.

Inhibition Kinetics of ATPase Activity

The inhibitory effect of this compound on Na+/K+-ATPase activity is central to its mechanism. However, specific kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Ki) for this compound against different ATPase isoforms are not documented in available scientific literature.

Kinetic analyses of the parent compound, digoxin, reveal that it inhibits Na+/K+-ATPase through an uncompetitive mode of interaction, reducing the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km) patsnap.com. It is plausible that this compound shares a similar inhibitory mechanism, though the potency and specifics of the kinetic interaction would require dedicated enzymatic assays.

Conformational Changes Induced Upon Binding

The binding of cardiac glycosides like digoxin to the Na+/K+-ATPase induces significant conformational changes in the enzyme, locking it in an E2-P transition state. This prevents the dephosphorylation and subsequent release of bound ions, thereby inhibiting the pump's cycle. While molecular docking studies have been performed for digoxin and its derivatives, specific research detailing the precise conformational changes induced by this compound binding is not currently available nih.gov.

Modulation of Cellular Ion Homeostasis (e.g., Na+, Ca2+) in Cellular Assays

The inhibition of the Na+/K+-ATPase pump by cardiac glycosides directly disrupts the electrochemical gradients across the cell membrane, leading to significant alterations in intracellular ion concentrations.

Intracellular Ion Concentration Measurements

By inhibiting the Na+/K+-ATPase, this compound is expected to cause an increase in the intracellular sodium concentration droracle.aidrugbank.com. This rise in intracellular sodium alters the function of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium from the cell. The reduced sodium gradient decreases the driving force for calcium extrusion, leading to an accumulation of intracellular calcium droracle.aimcgill.ca.

While this is the established mechanism for digoxin, specific quantitative data from cellular assays measuring the precise changes in intracellular Na+ and Ca2+ concentrations following exposure to this compound are not available in the reviewed literature.

Table 1: Expected Effects of this compound on Intracellular Ion Concentrations (Hypothetical) This table is based on the known effects of the parent compound, digoxin, as specific data for this compound is not available.

| Ion | Expected Change in Intracellular Concentration | Consequence |

| Sodium (Na+) | Increase | Reduces Na+/Ca2+ exchanger activity |

| Calcium (Ca2+) | Increase | Enhances cellular processes like muscle contraction |

| Potassium (K+) | Decrease | Due to reduced uptake by the Na+/K+ pump |

Membrane Potential Alterations

The Na+/K+-ATPase is an electrogenic pump, contributing to the negative resting membrane potential of cells by exporting three positive charges (Na+) for every two positive charges (K+) imported. Inhibition of this pump by a compound like this compound would lead to a gradual depolarization of the cell membrane. This occurs as the net outward movement of positive charge is reduced, causing the resting membrane potential to become less negative. Specific electrophysiological studies measuring the direct impact of this compound on the membrane potential of preclinical models have not been identified.

Effects on Cell Viability and Proliferation in In Vitro Cancer Cell Lines

The impact of digoxin on the viability and growth of cancer cells has been demonstrated across various preclinical in vitro models. The compound consistently exhibits anti-proliferative effects, inhibiting the growth of malignant cells.

Digoxin has been shown to inhibit the proliferation of multiple cancer cell lines in a dose-dependent manner. In non-small cell lung cancer (NSCLC) cells A549 and H1299, digoxin treatment for 24 hours resulted in IC50 values (the concentration required to inhibit cell growth by 50%) of 0.10 µM and 0.12 µM, respectively frontiersin.orgnih.gov. Further studies confirmed these anti-proliferative effects, demonstrating an inhibition of colony-forming ability in these cell lines nih.govnih.gov.

The anti-tumor activity of digoxin extends to other cancer types. In the MDA-MB-231 breast cancer cell line, digoxin dose-dependently blocked cell growth europeanreview.orgeuropeanreview.orgnih.gov. Similarly, treatment of HeLa cervical cancer cells with varying concentrations of digoxin led to a significant decrease in cell proliferation, with notable effects observed at 4 µM after 24 hours of exposure brieflands.com. In the HepG2 liver cancer cell line, digoxin also effectively decreased cell proliferation brieflands.com.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 0.10 | 24 |

| H1299 | Non-Small Cell Lung Cancer | 0.12 | 24 |

| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition observed | Not specified |

| HeLa | Cervical Cancer | Significant inhibition at 4 µM | 24 |

| HepG2 | Liver Cancer | Proliferation decreased | Not specified |

A primary mechanism behind the anti-proliferative effect of digoxin is the induction of apoptosis, or programmed cell death. In the MDA-MB-231 breast cancer cell line, digoxin treatment led to a significant increase in the number of apoptotic cells europeanreview.orgnih.gov. Mechanistic studies revealed that this was associated with a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. europeanreview.orgeuropeanreview.orgnih.gov. The resulting increase in the Bax/Bcl-2 ratio points towards the involvement of the mitochondria-dependent apoptotic pathway europeanreview.orgeuropeanreview.orgnih.gov.

Similar effects were observed in other cancer models. In HepG2 liver cancer cells, digoxin induced apoptosis in a time-dependent manner, with a significant rise in apoptotic cells after 48 hours of treatment brieflands.com. In NSCLC, the response was cell-line dependent; mitochondria-mediated apoptosis was induced in A549 cells, but not in H1299 cells, following digoxin treatment nih.govnih.gov. Beyond direct apoptosis induction, digoxin was also found to increase DNA damage in cancer cells, which can be a trigger for cell death pathways frontiersin.org.

Interaction with Membrane Transporters in Preclinical Systems

The cellular uptake and efflux of digoxin are mediated by specific membrane transport proteins, which can influence its therapeutic efficacy and potential for drug-drug interactions.

Digoxin is well-established as a substrate for P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene that pumps foreign substances out of cells nih.govresearchgate.net. In vitro studies using porcine kidney epithelial cells engineered to overexpress human P-gp confirmed that digoxin is actively transported by this protein researchgate.net. This interaction is clinically significant, as co-administration of digoxin with drugs that inhibit P-gp can lead to increased serum concentrations of digoxin nih.govresearchgate.netnih.gov.

The role of Organic Anion Transporting Polypeptides (OATPs) in digoxin transport appears to differ between species. Studies in rats have suggested that digoxin is a substrate for the rat transporter Oatp2 nih.gov. However, research on human transporters has shown that digoxin is not a substrate for the key human OATPs, specifically OATP1A2, OATP1B1, OATP1B3, and OATP2B1 nih.gov. Despite not being transported, digoxin was found to act as an inhibitor of some of these transporters. It inhibited the uptake of probe substrates for OATP1B1 with an IC50 of 47 μM, and also showed inhibitory activity against OATP1B3 and OATP2B1, though to a lesser extent nih.gov.

Influence on Intracellular Signaling Cascades (e.g., MAPK, Akt pathways in cellular assays)

Digoxin exerts its anti-cancer effects in part by modulating critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.

Research in NSCLC cells has demonstrated that digoxin can block the PI3K/Akt/mTOR signaling pathway nih.govnih.gov. Treatment of NSCLC cells led to a dose-dependent inhibition of the phosphorylation of key proteins in this pathway, including Akt, mTOR, and p70S6K nih.govnih.gov. The PI3K/Akt pathway is a central regulator of tumor cell growth and survival, and its inhibition is a key mechanism of digoxin's anti-tumor activity.

Further investigation in NSCLC cell lines A549, H3255, and H1975 revealed that digoxin's influence extends to multiple Src-related signaling pathways researchgate.net. The compound was shown to inhibit the phosphorylation of proteins in both the PI3K/Akt and the MAPK/ERK pathways, including PI3K, AKT, MEK1/2, and ERK researchgate.net. Additionally, phosphorylation of other signaling molecules involved in cell adhesion and migration, such as FAK, SAPK/JNK, and paxillin, was also inhibited researchgate.net. This broad-spectrum inhibition of key oncogenic signaling cascades underscores the multifaceted mechanism by which digoxin suppresses tumor malignancy frontiersin.orgresearchgate.net.

Q & A

Q. What frameworks integrate this compound’s preclinical data into translational research?

- Methodological Answer : Develop a translational pharmacokinetic/pharmacodynamic (PK/PD) model linking in vitro efficacy (e.g., ATPase inhibition) to in vivo outcomes (e.g., ejection fraction improvements). Use allometric scaling to extrapolate animal data to humans, incorporating population variability via Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.